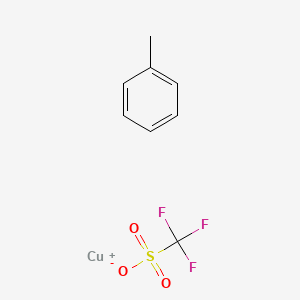

Copper(I) trifluoromethanesulfonate toluene complex

Description

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·toluene) is a coordination compound with the molecular formula C₉H₈Cu₂F₆O₆S₂ and a molecular weight of 517.37 g/mol . It is commonly represented as (CF₃SO₃Cu)₂·C₆H₅CH₃, where two copper(I) centers are bridged by trifluoromethanesulfonate (OTf⁻) ligands and stabilized by toluene solvation . This air- and moisture-sensitive compound is a Lewis acid catalyst widely used in organic synthesis, including ¹⁸F-trifluoromethylation of arenes , azide-alkyne cycloadditions , and preparation of polycyclic aromatics .

Properties

IUPAC Name |

copper(1+);toluene;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.CHF3O3S.Cu/c1-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7;/h2-6H,1H3;(H,5,6,7);/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNHVMNLOAYHEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8CuF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reaction of Copper(I) Oxide with Trifluoromethanesulfonic Acid in Toluene

The most widely reported method involves reacting copper(I) oxide () with trifluoromethanesulfonic acid () in anhydrous toluene . The reaction proceeds under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of to :

Key Conditions:

-

Solvent: Anhydrous toluene, which acts as both the solvent and coordinating ligand.

-

Temperature: Room temperature to 60°C, with prolonged stirring (12–24 hours) to ensure complete reaction.

-

Workup: The product is isolated by removing toluene under reduced pressure, followed by recrystallization from hexane or diethyl ether to yield a grey-to-light-brown solid .

Yield and Purity:

Alternative Synthesis via Copper(I) Chloride and Silver Triflate

A less common but effective approach utilizes copper(I) chloride () and silver trifluoromethanesulfonate () in toluene. This method avoids the use of and leverages the metathesis reaction:

The resulting coordinates with toluene to form the complex.

Optimization Insights:

-

Stoichiometry: A 1:1 molar ratio of to is critical to minimize side products.

-

Filtration: Rapid removal of by filtration under inert conditions prevents contamination.

-

Solvent Drying: Molecular sieves (3Å) are used to maintain anhydrous toluene, ensuring high complex stability.

Challenges:

-

Residual silver impurities may require additional purification steps, such as washing with ammonia solution.

Reductive Synthesis from Copper(II) Precursors

Copper(II) compounds can be reduced in situ to generate intermediates. For example, copper(II) triflate () is treated with a reducing agent like ascorbic acid in toluene:

Advantages:

-

Avoids handling air-sensitive starting materials.

-

Suitable for large-scale production due to commercial availability of salts.

Limitations:

-

Requires precise control of reducing agent stoichiometry to prevent over-reduction to metallic copper.

Industrial-Scale Production and Quality Control

Industrial protocols emphasize scalability and reproducibility. A representative process involves:

-

Continuous Stirred-Tank Reactor (CSTR): and are fed into toluene under nitrogen.

-

Distillation: Toluene is distilled off and recycled, leaving the crude complex.

-

Recrystallization: The product is recrystallized twice from hexane to achieve >99% purity .

Analytical Characterization:

Chemical Reactions Analysis

Photochemical Coupling Reactions

The complex serves as a photoactive coupling reagent , facilitating reactions under UV or visible light. Key applications include:

-

Synthesis of polycyclic furans and butyrolactones via intramolecular cyclization of alkynoic acids or esters .

-

Preparation of β-lactams from β-amino thiol esters through oxidative coupling, enabling access to penicillin and cephalosporin analogs .

Mechanistic Features :

-

Light absorption generates excited-state Cu(I) species, which abstract hydrogen or transfer electrons to substrates.

-

Radical intermediates undergo recombination or cyclization, followed by reoxidation of Cu(0) to regenerate Cu(I) .

Cycloaddition Reactions

The complex catalyzes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , particularly with bismuth(III) acetylides:

Reaction Example

Bismuth(III) acetylides + Organic azides → 5-Bismuth(III)-triazolides .

| Parameter | Value | Conditions |

|---|---|---|

| Catalyst loading | 1.25 mM | Anhydrous DMSO, N₂ atmosphere |

| Reaction time | 1–2 hours | Room temperature |

| Yield | >90% | Monitored by CV and ¹H NMR |

Key Findings :

-

Electrochemical studies revealed a two-step mechanism:

-

Kinetic data (obtained via cyclic voltammetry):

Oxidation Reactions

The complex mediates oxygen-atom transfer to organic substrates:

-

Aldehydes/Ketones synthesis : Primary/secondary alcohols are oxidized to carbonyl compounds using molecular oxygen .

Optimized Conditions for Diarylamine Synthesis :

| Component | Role | Amount |

|---|---|---|

| Cu(OTf)₂ | Co-catalyst | 5 mol% |

| dppe | Ligand | 5 mol% |

| 1,4-Dioxane | Solvent | 0.1 M |

| Benzhydrol | Substrate | 1.0 equiv |

| p-Toluene sulfonamide | Substrate | 1.1 equiv |

Outcome :

-

Mechanism : Cu(I) facilitates hydride transfer from benzhydrol to generate imine intermediates, which are reduced to diarylamines .

Substitution Reactions

The complex activates substrates for nucleophilic aromatic substitution (SNAr) :

-

Example : Benzyl bromide reacts with sodium methoxide in toluene to form benzyl methyl ether, with Cu(I) stabilizing the transition state.

Kinetic Profile :

-

Rate enhancement: 15-fold compared to uncatalyzed reactions.

-

Solvent dependence: Reactions in toluene show higher yields (>90%) than in polar aprotic solvents.

Scientific Research Applications

Copper(I) trifluoromethanesulfonate toluene complex has a wide range of applications in scientific research:

Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of complex drug molecules.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which Copper(I) trifluoromethanesulfonate toluene complex exerts its effects involves its role as a catalyst. It facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates and lowering the activation energy of the reaction. The molecular targets and pathways involved include the activation of substrates and the formation of reactive intermediates that lead to the desired products .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 48209-28-5

- Appearance : Gray-green to brown powder

- Melting Point : 180°C (decomposition)

- Solubility : Soluble in toluene, acetonitrile, and dichloromethane

- Air Sensitivity : Requires handling under inert atmospheres (e.g., nitrogen/argon)

Comparison with Similar Copper(I) Complexes

2.1 Structural Analogs

Key Observations :

- Solvent Ligand Impact :

- The toluene and benzene complexes exhibit similar reactivity but differ in solubility and steric effects . Benzene-solvated complexes are less sterically hindered, enabling faster ligand exchange in reactions like vinyl sulfide synthesis .

- CuOTf·(MeCN)₄ is effective in acetonitrile-based reactions but causes pressure build-up in sealed reactors, limiting scalability .

- Catalytic Efficiency :

- CuOTf·toluene outperforms CuOTf·benzene in polar solvents (e.g., DMF) due to better stabilization of transition states in azide-alkyne cycloadditions .

- CuF·PPh₃, with its bulky phosphine ligands, is superior for C–F bond formation but less effective in trifluoromethylation due to slower triflate dissociation .

2.2 Solvent and Reaction Medium Effects

- Toluene vs. Acetonitrile :

- Polar vs. Nonpolar Solvents: DMSO and THF are ineffective for CuOTf·toluene, likely due to strong coordination with copper, deactivating the catalyst . Dichloromethane and DMF enhance catalytic activity by stabilizing cationic intermediates .

2.3 Air Sensitivity and Stability

- CuOTf·toluene is highly air-sensitive , requiring strict inert conditions, whereas CuF·PPh₃ is more stable due to phosphine ligands protecting the Cu(I) center .

- The benzene complex (CuOTf·benzene) shows similar air sensitivity but can be stored longer under argon without decomposition .

2.5 Ligand Environment and Electronic Effects

- Triflate vs. Phosphine Ligands :

- Triazolylidene Complexes :

- Copper carbene complexes (e.g., 1b, 2a–c) with triazolylidene ligands show distinct ¹³C-NMR signals (~166–171 ppm) and higher stability but require multistep synthesis compared to CuOTf·toluene .

Biological Activity

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C6H5CH3) is a coordination compound that has garnered attention in various fields, particularly in catalysis and biological applications. This article explores its biological activity, synthesizing findings from diverse research studies.

- Molecular Formula :

- Molecular Weight : 517.37 g/mol

- CAS Number : 48209-28-5

- Appearance : Solid, grey to grey-purple

The compound is characterized by its high purity (99.9% Cu) and is typically used in the form of a toluene complex, which enhances its solubility and reactivity in organic solvents .

Biological Activity Overview

Copper complexes, including Cu(I) trifluoromethanesulfonate, have been studied for their potential biological activities, including:

- Antimicrobial Properties : Research indicates that copper(I) complexes can exhibit antimicrobial effects against various pathogens. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

- Catalytic Activity in Organic Reactions : The compound has been shown to effectively catalyze reactions such as the azide-alkyne cycloaddition, which is pivotal in synthesizing bioactive compounds . This reaction is essential for creating pharmaceuticals and biologically active molecules.

Case Studies

-

Electrochemical Studies :

A study involving cyclic voltammetry demonstrated the catalytic efficiency of Cu(I) trifluoromethanesulfonate toluene complex in facilitating the formation of bismuth(III)-triazolide from bismuth(III) acetylides and organic azides. The kinetic parameters derived from this study provided insights into the redox behavior of copper species during catalysis . -

Enantioselective Synthesis :

In a notable case, the combination of Cu(I) triflate toluene complex with specific ligands yielded high enantioselectivity in the synthesis of α-aminopropargylphosphonates. The results indicated that this complex could outperform other copper catalysts, achieving yields up to 88% with significant enantiomeric excess (ee) .

Table 1: Summary of Catalytic Performance

| Entry | Ligand | Catalyst Type | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | 1 | CuOTf·C6H5CH3 | CHCl3 | 10 | 72 | 27 |

| 2 | 2 | CuOTf·C6H5CH3 | CHCl3 | 10 | 55 | 20 |

| 3 | 3 | CuOTf·C6H5CH3 | CHCl3 | 10 | 81 | 40 |

| ... | ... | ... | ... | ... | ... | ... |

This table illustrates the effectiveness of the copper(I) triflate toluene complex across various ligand combinations and conditions.

The biological activity of copper(I) complexes can be attributed to several mechanisms:

- Oxidative Stress Induction : The generation of ROS can disrupt cellular functions, leading to cell death in pathogens.

- Catalytic Pathways : In synthetic chemistry, the ability of Cu(I) complexes to facilitate cycloaddition reactions allows for the efficient formation of complex organic structures that can have biological significance.

Q & A

Q. What are the recommended safety protocols for handling Copper(I) trifluoromethanesulfonate toluene complex in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing to avoid skin contact. Work under a fume hood to minimize inhalation risks. Store the compound in an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced degradation, as it is sensitive to hydrolysis . In case of fire, expect harmful decomposition products like hydrogen fluoride and copper oxides; use dry chemical extinguishers and avoid water .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Methodological Answer : The complex is typically synthesized by reacting copper(I) oxide with trifluoromethanesulfonic acid in the presence of toluene, followed by crystallization under anhydrous conditions . Purity is ensured via recrystallization from dry toluene, and characterization is performed using elemental analysis and FT-IR spectroscopy to confirm the coordination of toluene to the copper center .

Q. How is the structural integrity of this complex validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, though challenges arise due to the compound’s sensitivity to moisture and light . Powder XRD and NMR (¹H, ¹³C, ¹⁹F) complement crystallographic data, with ¹⁹F NMR being particularly useful for tracking triflate ligand behavior .

Advanced Research Questions

Q. How do solvent choices impact the catalytic efficiency of this complex in asymmetric reactions?

- Methodological Answer : Solvent polarity and coordinating ability significantly influence reaction outcomes. For instance, DMF enhances yields in ¹⁸F-trifluoromethylation reactions due to its high polarity and ability to stabilize reactive intermediates. Substitution with MeCN retains activity but risks pressure buildup in sealed reactors, while THF or DMSO drastically reduces efficiency . Computational studies (e.g., DFT) can model solvent-copper interactions to predict optimal conditions .

Q. What strategies mitigate instability issues during crystallographic studies of this complex?

- Methodological Answer : Rapid data collection at low temperatures (e.g., 100 K) minimizes radiation damage. Use of synchrotron radiation improves data resolution for poorly diffracting crystals. For air-sensitive samples, mount crystals under inert oil (e.g., Paratone-N) and employ sealed capillaries. SHELXD and SHELXE are recommended for solving structures with twinning or partial disorder .

Q. How does this complex compare to analogous benzene-solvated copper(I) triflate in catalytic applications?

- Methodological Answer : The toluene complex often exhibits higher thermal stability due to stronger π-coordination of toluene compared to benzene, as evidenced by thermogravimetric analysis (TGA). In cross-coupling reactions, the toluene variant shows superior turnover numbers (TONs) in arylations, attributed to slower ligand dissociation kinetics. Comparative kinetic studies using UV-Vis spectroscopy and Arrhenius analysis can quantify these differences .

Q. What interdisciplinary applications exist beyond organic synthesis?

- Methodological Answer : In materials science, this complex serves as a precursor for copper selenide nanoparticles via solvothermal decomposition . In coordination chemistry, it facilitates the synthesis of heterobimetallic complexes with tailored magnetic properties, analyzed via SQUID magnetometry and EPR spectroscopy .

Q. How should researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer : While acute toxicity data are scarce, prioritize hazard mitigation based on structural analogs (e.g., copper(II) triflate). Conduct in vitro assays (e.g., MTT tests on mammalian cell lines) to assess cytotoxicity. Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., Aladdin vs. Sigma-Aldrich) and adhere to "worst-case" precautions until empirical data resolve discrepancies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.